molecular formula C45H48ClF3N4O7S3 B15285142 4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

Cat. No.: B15285142
M. Wt: 945.5 g/mol
InChI Key: UNEJSHNDABUZNY-UHFFFAOYSA-N
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Description

This compound features a structurally intricate design combining a piperidine-hydroxymethyl core with a sulfonylbenzamide backbone and multiple substituents, including a 4-chlorophenyl group, a phenylsulfanylbutan-2-ylamino chain, and a trifluoromethylsulfonyl moiety. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions and coupling strategies, to assemble the piperidine and sulfonamide functionalities . The hydroxymethyl group on the piperidine ring may enhance solubility, while the trifluoromethylsulfonyl group contributes to metabolic stability and target binding affinity .

Properties

Molecular Formula

C45H48ClF3N4O7S3

Molecular Weight

945.5 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

InChI

InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)

InChI Key

UNEJSHNDABUZNY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO

Origin of Product

United States

Preparation Methods

The synthesis of UNII-LH1ZTY91OR involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve the use of advanced organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification processes.

Chemical Reactions Analysis

UNII-LH1ZTY91OR undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UNII-LH1ZTY91OR has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of UNII-LH1ZTY91OR involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked piperidine/piperazine derivatives , which are widely explored for their pharmacological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound Piperidine-hydroxymethyl, phenylsulfanylbutan-2-ylamino, trifluoromethylsulfonyl Not provided Multi-substituted piperidine core; sulfonylbenzamide linkage
4-chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (785817-38-1) Piperidin-1-ylsulfonyl, 4-sulfamoylphenyl 486.0 Chlorophenyl group; sulfamoylphenyl for enhanced hydrogen bonding
2-[methyl(methylsulfonyl)amino]-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]benzamide Piperazine-trifluoromethylphenyl, methylsulfonylamino 596.64 Dual sulfonamide groups; trifluoromethyl for lipophilicity
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine-trifluoromethylphenyl, tetrahydro-2H-pyran-4-amine 468.2 Cyclopentyl-tetrahydrofuran hybrid; FAK inhibitor activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide Diethylamino-pyrimidine, methoxybenzenesulfonamide Not provided Pyrimidine-amino linker; methoxy group for solubility modulation

Key Observations

Structural Diversity: The target compound distinguishes itself through its hydroxymethylpiperidine and phenylsulfanylbutan-2-ylamino moieties, which are absent in simpler analogs like 785817-38-1 . These groups may influence conformational flexibility and target engagement. Compounds with piperazine cores (e.g., ) often exhibit enhanced binding to neurotransmitter receptors or kinases due to their planar geometry and hydrogen-bonding capabilities.

However, direct biological data are lacking. Sulfonamide linkages (common in ) improve membrane permeability and metabolic stability but may increase synthetic complexity.

Synthetic Challenges :

  • The target compound’s multi-step synthesis (implied by its structure) contrasts with simpler derivatives like 785817-38-1, which can be synthesized via direct sulfonylation .
  • Analogs with morpholine or pyran groups (e.g., ) require specialized coupling agents, as seen in their use of triethylamine and palladium catalysts .

Physicochemical Properties: The hydroxyethyl(methyl)amino chain in the target compound likely enhances aqueous solubility compared to purely aromatic analogs (e.g., ). Chlorophenyl and trifluoromethyl groups contribute to hydrophobic interactions, a feature shared with anticancer agents in .

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